molecular formula C17H22F2N6O B12268665 4-(4,4-difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

4-(4,4-difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B12268665
M. Wt: 364.4 g/mol
InChI Key: SJLWCZUDUMVEHU-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with difluoromethyl groups and a pyrazolopyrimidine moiety, making it a valuable building block in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,4-difluoropiperidine with a suitable carbonylating agent to introduce the carbonyl group. This intermediate is then reacted with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine under specific conditions to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4,4-difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: A simpler analog with similar structural features.

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to its combination of a difluoropiperidine moiety and a pyrazolopyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C17H22F2N6O

Molecular Weight

364.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C17H22F2N6O/c1-23-14-13(10-22-23)15(21-11-20-14)24-6-2-12(3-7-24)16(26)25-8-4-17(18,19)5-9-25/h10-12H,2-9H2,1H3

InChI Key

SJLWCZUDUMVEHU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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